

# Spectroscopic Profile of 1,5-Diacetyldoline: A Technical Guide

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## Compound of Interest

Compound Name: 1,5-Diacetyldoline

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This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **1,5-diacetyldoline**. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. The data is organized into structured tables for clarity and is supplemented with detailed experimental protocols for acquiring such spectra.

## Chemical Structure and Properties

- IUPAC Name: 1-(5-acetyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Molecular Formula:  $C_{12}H_{13}NO_2$
- Molecular Weight: 203.24 g/mol
- CAS Number: 16078-35-6

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,5-diacetyldoline**, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

### $^1H$ and $^{13}C$ NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The tables below present the chemical shifts ( $\delta$ ) in parts per million (ppm) for the proton ( $^1\text{H}$ ) and carbon- $^{13}$  ( $^{13}\text{C}$ ) nuclei of **1,5-diacetylindoline**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.0-7.8	m	2H	Aromatic-H
~7.4-7.2	m	1H	Aromatic-H
~4.2	t	2H	N-CH <sub>2</sub>
~3.2	t	2H	Ar-CH <sub>2</sub>
~2.6	s	3H	5-COCH <sub>3</sub>
~2.2	s	3H	1-COCH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~197	5-C=O
~169	1-C=O
~145	Aromatic C (quaternary)
~131	Aromatic C (quaternary)
~130	Aromatic CH
~125	Aromatic CH
~117	Aromatic CH
~50	N-CH <sub>2</sub>
~28	Ar-CH <sub>2</sub>
~27	5-COCH <sub>3</sub>
~24	1-COCH <sub>3</sub>

## FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **1,5-diacetylindoline** are presented in Table 3.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (aromatic ketone)
~1660	Strong	C=O stretch (amide)
~1600-1450	Medium-Strong	C=C stretch (aromatic)
~1360	Medium	C-N stretch
~1250	Medium	C-O stretch

## Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios ( $m/z$ ) for various adducts of **1,5-diacetyldoline** are listed in Table 4.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data[\[1\]](#)

Adduct	Predicted $m/z$
$[M+H]^+$	204.1019
$[M+Na]^+$	226.0838
$[M+K]^+$	242.0578
$[M+NH_4]^+$	221.1285

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used for acquiring both  $^1H$  and  $^{13}C$  NMR spectra.
- Sample Preparation: Approximately 5-10 mg of **1,5-diacetyldoline** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform- $d$  ( $CDCl_3$ ) or dimethyl sulfoxide- $d_6$  ( $DMSO-d_6$ ), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- $^1H$  NMR Acquisition:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
  - Spectral Width: Approximately 16 ppm.
  - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is employed.
  - Spectral Width: Approximately 240 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: A larger number of scans (e.g., 1024-4096) is required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

## FT-IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) is utilized.
- Sample Preparation:
  - Solid Sample (KBr Pellet): A small amount of **1,5-diacetyldoline** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .

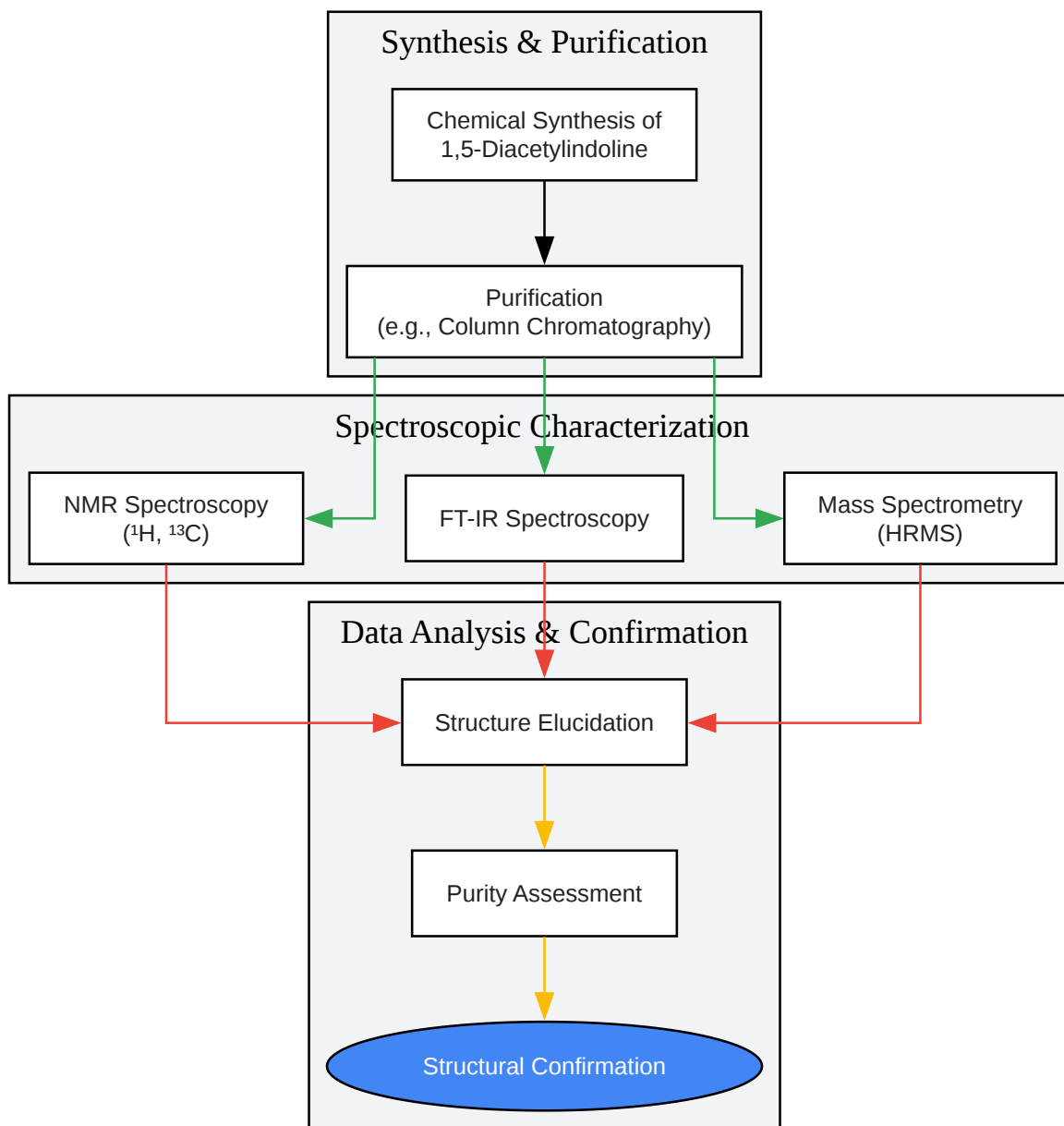
- Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.
- Sample Preparation: A dilute solution of **1,5-diacetyldoline** is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1-10  $\mu\text{g/mL}$ .
- Data Acquisition:
  - Ionization Mode: Positive ion mode is typically used to observe protonated molecules ( $[\text{M}+\text{H}]^+$ ) and other adducts.
  - Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu\text{L/min}$ .
  - Mass Range: A scan range of  $m/z$  50-500 is generally sufficient.
  - Capillary Voltage: Typically set between 3.5 and 4.5 kV.
  - Drying Gas: Nitrogen gas is used as the drying and nebulizing gas.
- Data Processing: The acquired mass spectrum is processed to identify the monoisotopic mass of the parent ion and any observed adducts. The high-resolution data allows for the determination of the elemental composition.

## Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized chemical compound like **1,5-diacetyldoline**.



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### Workflow for Spectroscopic Analysis

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## References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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